molecular formula C24H25ClN6O B10953728 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10953728
M. Wt: 448.9 g/mol
InChI Key: DZZUOKVPULDYFS-UHFFFAOYSA-N
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Description

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

The synthesis of N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The synthetic route typically includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Formation of the pyridine ring: This involves the cyclization of appropriate precursors, such as β-ketoesters or β-diketones, with ammonia or primary amines.

    Coupling of the pyrazole and pyridine rings: This step involves the use of coupling reagents and catalysts to form the pyrazolopyridine core.

    Introduction of substituents:

Chemical Reactions Analysis

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds have a similar fused ring structure but differ in the nitrogen atom positions.

    Imidazopyridines: These compounds have an imidazole ring fused to a pyridine ring, offering different chemical properties and biological activities.

    Triazolopyridines: These compounds contain a triazole ring fused to a pyridine ring, providing unique reactivity and applications.

The uniqueness of N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25ClN6O

Molecular Weight

448.9 g/mol

IUPAC Name

N-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-6-cyclopropyl-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H25ClN6O/c1-14(2)31-23-22(15(3)29-31)20(10-21(28-23)17-7-8-17)24(32)27-19-6-4-5-16(9-19)12-30-13-18(25)11-26-30/h4-6,9-11,13-14,17H,7-8,12H2,1-3H3,(H,27,32)

InChI Key

DZZUOKVPULDYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC(=C4)CN5C=C(C=N5)Cl)C(C)C

Origin of Product

United States

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